4-chloro-N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide
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Overview
Description
4-CHLORO-N-{2-[2-(2-FLUOROPHENOXY)ACETAMIDO]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 4-CHLORO-N-{2-[2-(2-FLUOROPHENOXY)ACETAMIDO]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}BENZAMIDE typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-CHLORO-N-{2-[2-(2-FLUOROPHENOXY)ACETAMIDO]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studies on antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Properties
Molecular Formula |
C22H15ClFN3O3S2 |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
4-chloro-N-[2-[[2-(2-fluorophenoxy)acetyl]amino]-4-thiophen-2-yl-1,3-thiazol-5-yl]benzamide |
InChI |
InChI=1S/C22H15ClFN3O3S2/c23-14-9-7-13(8-10-14)20(29)27-21-19(17-6-3-11-31-17)26-22(32-21)25-18(28)12-30-16-5-2-1-4-15(16)24/h1-11H,12H2,(H,27,29)(H,25,26,28) |
InChI Key |
CFQZZGWZINVPSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4)F |
Origin of Product |
United States |
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